(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol
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Overview
Description
(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol is an organic compound characterized by its unique structural configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral catalyst to ensure the formation of the (2R) enantiomer. The reaction conditions often include low temperatures and controlled pH to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods are designed to be efficient and cost-effective, utilizing advanced technologies to maintain the stereochemical integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets These targets may include enzymes and receptors that play a role in various biological processes
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-ol
- 3-(4-Ethylphenyl)-2-methylpropan-1-ol
- 3-(4-Methylphenyl)-2-methylpropan-1-ol
Uniqueness
(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications where stereochemical precision is essential.
Properties
IUPAC Name |
(2R)-3-(4-ethylphenyl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-11-4-6-12(7-5-11)8-10(2)9-13/h4-7,10,13H,3,8-9H2,1-2H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWCNAZANPOLCF-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@@H](C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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